An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid is a specialized organic molecule with significant potential in the fields of medicinal chemistry and drug development. As an α,β-unsaturated N-acylamino acid, its structural motifs, including the acetamido group, the fluorine-substituted phenyl ring, and the carboxylic acid moiety, suggest a range of possible biological activities and therapeutic applications. The presence of a fluorine atom is of particular interest, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development, guiding formulation, and predicting its pharmacokinetic profile.
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid. It is designed to be a valuable resource for researchers and scientists, offering both theoretical predictions and detailed, field-proven experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Caption: Chemical structure of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₀FNO₃ | Defines the elemental composition. |
| Molecular Weight | 223.20 g/mol | Influences diffusion and transport across membranes. |
| Topological Polar Surface Area (TPSA) | 69.54 Ų | Predicts cell permeability and oral bioavailability.[2] |
| logP (Octanol/Water Partition Coefficient) | 1.85 | Indicates the lipophilicity of the molecule, affecting absorption and distribution.[2] |
| pKa (acidic) | ~3.8 | Determines the ionization state at physiological pH, impacting solubility and receptor binding.[4] |
| Aqueous Solubility (logS) | -2.5 | Predicts the extent to which the compound dissolves in water, a critical factor for formulation.[2] |
| Number of Hydrogen Bond Donors | 2 | Influences interactions with biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Affects binding to macromolecules and physicochemical properties. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity.[2] |
Synthesis of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid
The synthesis of α,β-unsaturated N-acylamino acids is often achieved through the Erlenmeyer-Plöchl reaction.[7][8][9][10][11] This classic condensation reaction provides a robust route to the target compound.
Caption: Synthetic workflow for 2-acetamido-3-(4-fluorophenyl)prop-2-enoic Acid via the Erlenmeyer-Plöchl reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), and anhydrous sodium acetate (1.5 eq.).
-
Addition of Reagent: To this mixture, add acetic anhydride (3.0 eq.).
-
Reaction: Heat the reaction mixture to 100-110 °C in an oil bath and maintain this temperature with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) and stir for 1 hour to hydrolyze the intermediate azlactone.
-
Purification:
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl).
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.[12][13][14][15]
Experimental Characterization of Physicochemical Properties
The following section details the standard experimental protocols for the determination of the key physicochemical properties of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid.
Structural and Purity Analysis
A combination of spectroscopic and chromatographic techniques is essential for confirming the chemical structure and assessing the purity of the synthesized compound.[16][17][18][19]
Caption: Experimental workflow for the physicochemical characterization of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and the presence and position of the fluorine atom.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Prepare a sample of the solid compound, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), C=C, and C-F bonds.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular formula.
-
4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Protocol:
-
Develop a suitable reverse-phase HPLC method. A C18 column is typically used.[14]
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Prepare a standard solution of the compound of known concentration.
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak.
-
Determination of Key Physicochemical Parameters
1. Melting Point (via Differential Scanning Calorimetry - DSC)
-
Objective: To determine the melting point and assess the crystalline nature of the compound.[1][2][15][20][21]
-
Protocol:
-
Accurately weigh 2-5 mg of the crystalline solid into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.
-
2. Acid Dissociation Constant (pKa)
-
Objective: To determine the acidity of the carboxylic acid group.
-
Protocol (Spectrophotometric Method): [12][13][16]
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 7).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances as a function of pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
3. Lipophilicity (logP)
-
Objective: To quantify the lipophilicity of the compound.
-
Protocol (Shake-Flask Method): [10][11][18]
-
Prepare a mutually saturated solution of n-octanol and water.
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid. The presented predicted data offers valuable initial insights, while the detailed experimental protocols provide a clear path for empirical validation. A thorough characterization of these properties is a critical step in the rational design and development of new therapeutic agents, enabling researchers to make informed decisions and advance their drug discovery programs.
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